![molecular formula C19H21NO B4437660 1-[3-(4-ethylphenyl)propanoyl]indoline](/img/structure/B4437660.png)
1-[3-(4-ethylphenyl)propanoyl]indoline
説明
1-[3-(4-ethylphenyl)propanoyl]indoline, also known as EPPI, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to a class of molecules known as indolines, which have been found to exhibit a wide range of biological activities. The purpose of
作用機序
The mechanism of action of 1-[3-(4-ethylphenyl)propanoyl]indoline is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-[3-(4-ethylphenyl)propanoyl]indoline has been found to interact with the cannabinoid receptor CB2, which is involved in the regulation of pain and inflammation. 1-[3-(4-ethylphenyl)propanoyl]indoline has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-[3-(4-ethylphenyl)propanoyl]indoline has been found to exhibit a range of biochemical and physiological effects in various animal models. In a study conducted on rats, 1-[3-(4-ethylphenyl)propanoyl]indoline was found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta in the brain, indicating its potential as an anti-inflammatory agent. In another study, 1-[3-(4-ethylphenyl)propanoyl]indoline was found to reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide in the brain, suggesting its potential as a neuroprotective agent.
実験室実験の利点と制限
1-[3-(4-ethylphenyl)propanoyl]indoline has several advantages as a research tool, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, such as its limited solubility in water and its potential for non-specific binding to proteins. These limitations can be addressed by modifying the chemical structure of 1-[3-(4-ethylphenyl)propanoyl]indoline or by using appropriate experimental conditions.
将来の方向性
There are several future directions for research on 1-[3-(4-ethylphenyl)propanoyl]indoline, including the development of new analogs with improved pharmacological properties, the investigation of its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, and the elucidation of its mechanism of action at the molecular level. Additionally, more studies are needed to evaluate the safety and efficacy of 1-[3-(4-ethylphenyl)propanoyl]indoline in humans, as well as its potential for drug development.
科学的研究の応用
1-[3-(4-ethylphenyl)propanoyl]indoline has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[3-(4-ethylphenyl)propanoyl]indoline has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In pharmacology, 1-[3-(4-ethylphenyl)propanoyl]indoline has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. In medicinal chemistry, 1-[3-(4-ethylphenyl)propanoyl]indoline has been used as a lead compound for the synthesis of new analogs with improved pharmacological properties.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-(4-ethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-2-15-7-9-16(10-8-15)11-12-19(21)20-14-13-17-5-3-4-6-18(17)20/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPSYZDJPQHYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol hydrochloride](/img/structure/B4437585.png)
![4-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4437593.png)
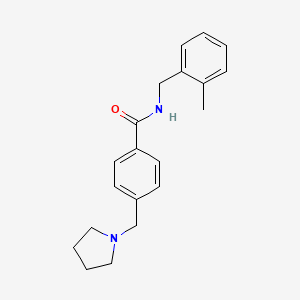

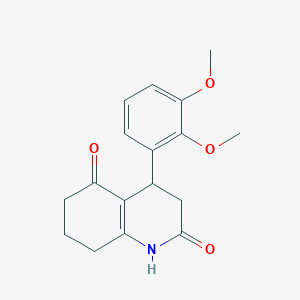
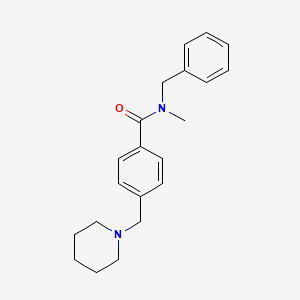
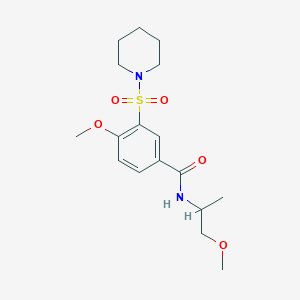
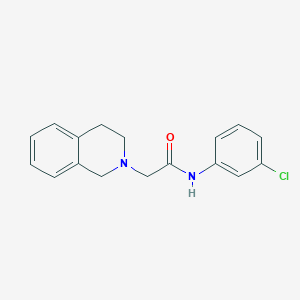
![2-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437652.png)
![N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide](/img/structure/B4437655.png)
![N-benzyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4437656.png)
![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-phenylacetamide](/img/structure/B4437673.png)
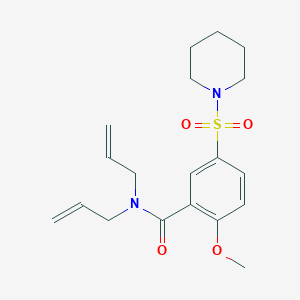
![N-(2,3-dimethylphenyl)-2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4437683.png)